molecular formula C19H18ClN3O3S B2873809 N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide CAS No. 321574-41-8

N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide

Cat. No.: B2873809
CAS No.: 321574-41-8
M. Wt: 403.88
InChI Key: XPCSFOYWGMWWBR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, dimethyl, and phenylsulfonylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide
  • N-(4-fluorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of substituents on the pyrazole ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-13-18(12-27(25,26)17-6-4-3-5-7-17)14(2)23(22-13)19(24)21-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSFOYWGMWWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)NC2=CC=C(C=C2)Cl)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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